Cas no 1361490-22-3 ([4-Fluoro-3-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine)
![[4-Fluoro-3-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine structure](https://ja.kuujia.com/scimg/cas/1361490-22-3x500.png)
[4-Fluoro-3-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine 化学的及び物理的性質
名前と識別子
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- [4-Fluoro-3-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
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- インチ: 1S/C14H13Cl3FN/c1-19(2)8-3-6-12(18)10(7-8)9-4-5-11(15)14(17)13(9)16/h3,5-7,9H,4H2,1-2H3
- InChIKey: KKYXMCJNXZOSTB-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C(=CCC1C1C(=CC=C(C=1)N(C)C)F)Cl)Cl
計算された属性
- せいみつぶんしりょう: 319.009761 g/mol
- どういたいしつりょう: 319.009761 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 406
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 320.6
- トポロジー分子極性表面積: 3.2
- 疎水性パラメータ計算基準値(XlogP): 4.9
[4-Fluoro-3-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013029844-250mg |
[4-Fluoro-3-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine |
1361490-22-3 | 97% | 250mg |
484.80 USD | 2021-06-22 | |
Alichem | A013029844-500mg |
[4-Fluoro-3-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine |
1361490-22-3 | 97% | 500mg |
782.40 USD | 2021-06-22 | |
Alichem | A013029844-1g |
[4-Fluoro-3-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine |
1361490-22-3 | 97% | 1g |
1,445.30 USD | 2021-06-22 |
[4-Fluoro-3-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine 関連文献
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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8. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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9. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
[4-Fluoro-3-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amineに関する追加情報
[4-Fluoro-3-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine: A Comprehensive Overview
The compound with the CAS number 1361490-22-3 is a highly specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, formally known as [4-Fluoro-3-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine, represents a fascinating example of structural complexity and functional diversity. Its unique chemical architecture, featuring a fluoro-substituted phenyl ring connected to a trichlorocyclohexadienyl moiety via an amine-dimethylamino group, positions it as a promising candidate for further exploration in drug discovery and molecular pharmacology.
In recent years, the pharmaceutical industry has witnessed an increasing demand for innovative molecules that can modulate biological pathways with high specificity and efficacy. The presence of both fluorine and chlorine substituents in this compound's structure is particularly noteworthy, as these elements are well-known for their ability to enhance metabolic stability and binding affinity. The fluoro group, in particular, has been extensively studied for its role in improving pharmacokinetic properties such as bioavailability and half-life, while the chlorine atoms contribute to lipophilicity and receptor interaction.
One of the most intriguing aspects of this compound is its potential application in the development of novel therapeutic agents. The trichlorocyclohexadienyl ring is a relatively uncommon structural motif that has not been widely explored in medicinal chemistry. However, preliminary studies suggest that this moiety may exhibit unique electronic and steric properties that could be exploited for targeted drug design. For instance, the conjugated system of double bonds in the cyclohexadiene ring could facilitate interactions with specific biological targets through π-stacking or other non-covalent forces.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of complex molecules with greater accuracy. Molecular modeling studies on [4-Fluoro-3-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine have revealed potential binding interactions with various enzymes and receptors. These predictions are particularly exciting because they highlight the compound's potential as a scaffold for designing drugs that can address multiple therapeutic indications simultaneously. Such multitargeted approaches are increasingly recognized as a key strategy in modern drug development to overcome limitations associated with single-target therapies.
The synthesis of this compound represents a significant challenge due to its intricate structure. However, modern synthetic methodologies have made it possible to construct such molecules with high precision and yield. The use of advanced catalytic systems and transition metal complexes has streamlined key steps in the synthesis process, making it more efficient and scalable. Additionally, green chemistry principles have been incorporated into the synthetic route to minimize waste and environmental impact.
In vitro studies have begun to uncover the pharmacological profile of [4-Fluoro-3-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine. Initial experiments suggest that this compound exhibits moderate activity against certain enzymatic targets relevant to inflammation and cancer biology. The amine-dimethylamino group appears to play a crucial role in modulating these interactions by influencing both solubility and binding affinity. Further investigation is warranted to fully elucidate its mechanism of action and therapeutic potential.
The role of fluorine substituents in enhancing drug efficacy cannot be overstated. Fluorinated aromatic compounds are known for their improved metabolic stability and enhanced binding to biological targets. In the context of [4-Fluoro-3-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine], the fluoro group at position 4 of the phenyl ring may contribute to these desirable properties by increasing lipophilicity and reducing susceptibility to enzymatic degradation.
As research continues to progress, it is anticipated that more derivatives of this compound will be synthesized and evaluated for their pharmacological properties. The flexibility offered by its structural framework allows for numerous modifications that could fine-tune its activity profile for specific therapeutic applications. Collaborative efforts between synthetic chemists and biologists will be essential in realizing this potential fully.
The broader implications of this work extend beyond individual drug discovery efforts. By providing new insights into how structural features influence biological activity, studies on [4-Fluoro-3-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine contribute to our fundamental understanding of molecular recognition processes in biology. This knowledge is invaluable for developing more rational approaches to drug design and improving existing therapeutic strategies.
In conclusion, [4-Fluoro-3-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine represents a compelling example of how structural complexity can be leveraged to create novel pharmacological entities. Its unique combination of fluorine and chlorine substituents positions it as a promising candidate for further exploration in medicinal chemistry. As research advances,this compound holds great promise for contributing to the development of next-generation therapeutic agents that address complex diseases more effectively than current treatments.
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